Methyl 2-fluoro-5-(trifluoromethoxy)benzoate
Description
Methyl 2-fluoro-5-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzoate ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing nature of its substituents, which enhance metabolic stability and influence reactivity in synthetic pathways. Characterization typically involves NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
methyl 2-fluoro-5-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZFOTDRIBMDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-5-(trifluoromethoxy)benzoate typically involves the esterification of 2-fluoro-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Oxidation: 2-fluoro-5-(trifluoromethoxy)benzoic acid.
Reduction: 2-fluoro-5-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-fluoro-5-(trifluoromethoxy)benzoate has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies suggest that this compound may inhibit pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Properties : Preliminary research indicates potential efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action.
Biochemistry
In biochemical studies, this compound serves as a valuable probe for:
- Enzyme-Catalyzed Reactions : Its interactions with enzymes such as esterases provide insights into metabolic pathways involving fluorinated compounds. The hydrolysis of this compound leads to the formation of 2-fluoro-5-(trifluoromethoxy)benzoic acid and methanol, illustrating its role in metabolic processes .
- Biological Pathways : The compound can be used to study specific biological pathways influenced by fluorinated compounds, enhancing our understanding of their biological roles.
Organic Synthesis
The compound is utilized as a building block in the synthesis of more complex organic molecules:
- Pharmaceutical Development : Its unique chemical properties facilitate the creation of novel pharmaceutical agents by enabling the introduction of fluorinated moieties into drug candidates .
- Agrochemical Production : this compound shows promise in developing agrochemicals due to its reactivity profile, potentially leading to new herbicides or pesticides .
Specialty Chemicals
The compound is employed in producing specialty chemicals with unique properties such as:
- High Thermal Stability : Useful in applications requiring materials that can withstand elevated temperatures without degradation.
- Resistance to Degradation : Enhances the longevity and effectiveness of products in various industrial settings .
Case Study 1: Anti-inflammatory Research
A study conducted on this compound demonstrated its ability to modulate inflammatory pathways in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Enzyme Interaction Studies
Research investigating the interaction between this compound and esterases showed that the compound could enhance enzymatic activity under specific conditions. This finding has implications for understanding metabolic pathways involving fluorinated compounds and their breakdown products.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 2-fluoro-5-(trifluoromethoxy)benzoate with key analogs, highlighting structural differences, molecular properties, and applications:
*Calculated molecular weight based on analogous structures.
Structural and Reactivity Insights
- Electron-Withdrawing Effects : The -OCF₃ group in the target compound is less lipophilic but more polar than -CF₃, impacting solubility and bioavailability. This contrasts with Methyl 2-fluoro-5-(trifluoromethyl)benzoate, where -CF₃ increases lipophilicity .
- Synthetic Flexibility : The nitro group in Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate enables further functionalization (e.g., reduction to amines), a strategy used in PROTAC development .
- Stability : The ester group in all compounds is susceptible to hydrolysis under acidic/basic conditions, as seen in stepwise syntheses of sulfonamide inhibitors .
Biological Activity
Methyl 2-fluoro-5-(trifluoromethoxy)benzoate, a fluorinated aromatic compound, has been the subject of extensive research due to its unique biochemical properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its biochemical interactions, cellular effects, molecular mechanisms, metabolic pathways, and potential therapeutic applications.
This compound is characterized by the following biochemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C10H8F4O2 |
| Molecular Weight | 238.17 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| Lipophilicity | High due to trifluoromethyl group |
The trifluoromethyl group enhances the compound's lipophilicity, which can significantly influence its interaction with biological membranes and targets.
2. Cellular Effects
Research indicates that this compound affects various cellular processes:
- Cell Signaling Modulation : The compound can modulate cell signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses.
- Gene Expression : It interacts with transcription factors, affecting the levels of specific mRNAs and proteins, thereby influencing gene expression and cellular metabolism .
3. Molecular Mechanism
The molecular mechanism of action involves:
- Enzyme Interactions : The compound can bind to active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme's conformation. This inhibition impacts various biochemical pathways.
- Hydrolysis : this compound undergoes hydrolysis primarily through esterases, resulting in the formation of 2-fluoro-5-(trifluoromethoxy)benzoic acid and methanol .
4. Metabolic Pathways
The compound participates in several metabolic pathways:
| Metabolite | Enzyme Involved | Biological Role |
|---|---|---|
| 2-Fluoro-5-(trifluoromethoxy)benzoic acid | Esterases | Hydrolysis product; potential bioactive form |
| Various metabolites | Cytochrome P450 | Further metabolism and detoxification |
The involvement of cytochrome P450 suggests potential bioactivation pathways that could enhance or mitigate its biological effects.
5. Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent .
- Anti-inflammatory Effects : Research has shown that it may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
